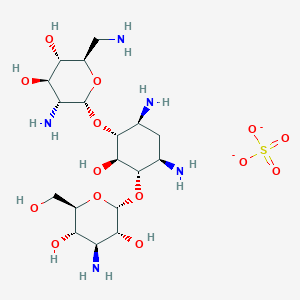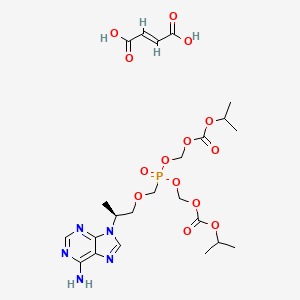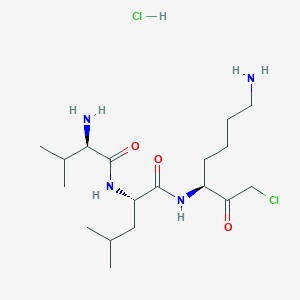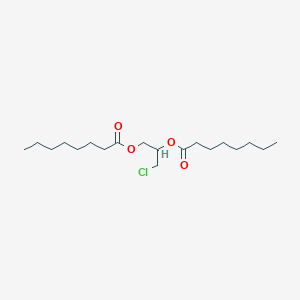
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid typically involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This process can be carried out using mixed acid within droplet-based microreactors, optimizing key operating parameters such as reaction temperature, M-ratio, and N/S ratio . The optimized conditions include a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and selectivity of 79.52% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. continuous flow nitration processes, as mentioned above, are likely to be employed due to their efficiency and scalability .
化学反応の分析
Types of Reactions
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and substituted derivatives when the chloro group is replaced by other nucleophiles.
科学的研究の応用
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Widely used as a herbicide for controlling broadleaf weeds in agricultural settings.
作用機序
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial for chlorophyll biosynthesis . This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light, causing cell membrane damage and ultimately plant death .
類似化合物との比較
Similar Compounds
Fluoroglycofen ethyl ester: Another herbicide with a similar structure but different ester group.
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid: A structurally related compound with a nitro group at a different position.
Uniqueness
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct herbicidal properties and enzyme inhibitory activity .
特性
CAS番号 |
887580-13-4 |
|---|---|
分子式 |
C14H7ClF3NO5 |
分子量 |
361.65 g/mol |
IUPAC名 |
5-[2-chloro-3-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO5/c15-12-9(14(16,17)18)2-1-3-11(12)24-7-4-5-10(19(22)23)8(6-7)13(20)21/h1-6H,(H,20,21) |
InChIキー |
JEXCTGOZFPRRKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)





![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)

